molecular formula C9H12FIN4O3 B12687343 1-(5-amino-2,5-dideoxy-2-fluoro-beta-D-arabinofuranosyl)-5-iodocytosine CAS No. 105281-13-8

1-(5-amino-2,5-dideoxy-2-fluoro-beta-D-arabinofuranosyl)-5-iodocytosine

Cat. No.: B12687343
CAS No.: 105281-13-8
M. Wt: 370.12 g/mol
InChI Key: PLTHDZDHDMWBBR-BYPJNBLXSA-N
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Description

1-(5-amino-2,5-dideoxy-2-fluoro-beta-D-arabinofuranosyl)-5-iodocytosine is a synthetic nucleoside analog. Nucleoside analogs are compounds structurally similar to naturally occurring nucleosides, which are the building blocks of nucleic acids like DNA and RNA. These analogs are often used in medical research and treatment, particularly in antiviral and anticancer therapies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-amino-2,5-dideoxy-2-fluoro-beta-D-arabinofuranosyl)-5-iodocytosine typically involves multiple steps, including the protection and deprotection of functional groups, glycosylation reactions, and halogenation.

    Protection of Functional Groups: Protecting groups are used to mask reactive sites on the molecule to prevent unwanted reactions.

    Glycosylation: This step involves the formation of a glycosidic bond between the sugar moiety (arabinofuranose) and the nucleobase (cytosine).

    Halogenation: Introduction of the iodine atom at the 5-position of the cytosine ring.

    Deprotection: Removal of protecting groups to yield the final product.

Industrial Production Methods

Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of automated reactors, continuous flow processes, and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(5-amino-2,5-dideoxy-2-fluoro-beta-D-arabinofuranosyl)-5-iodocytosine can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles.

    Oxidation and Reduction: The amino group can be oxidized or reduced under specific conditions.

    Hydrolysis: The glycosidic bond can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution: Nucleophiles like thiols, amines, or halides.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Hydrolysis: Acidic or basic solutions.

Major Products Formed

The major products depend on the specific reactions and conditions used. For example, substitution reactions may yield various derivatives with different functional groups replacing the iodine atom.

Scientific Research Applications

1-(5-amino-2,5-dideoxy-2-fluoro-beta-D-arabinofuranosyl)-5-iodocytosine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with enzymes and nucleic acids.

    Medicine: Investigated for its potential antiviral and anticancer properties.

    Industry: Used in the development of pharmaceuticals and diagnostic tools.

Mechanism of Action

The mechanism of action of 1-(5-amino-2,5-dideoxy-2-fluoro-beta-D-arabinofuranosyl)-5-iodocytosine involves its incorporation into nucleic acids, where it can interfere with normal cellular processes. This compound may inhibit DNA or RNA synthesis by acting as a chain terminator or by inhibiting key enzymes involved in nucleic acid metabolism.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)-5-iodocytosine
  • 1-(5-amino-2,5-dideoxy-beta-D-arabinofuranosyl)-5-iodocytosine
  • 1-(2,5-dideoxy-2-fluoro-beta-D-arabinofuranosyl)-5-iodocytosine

Uniqueness

1-(5-amino-2,5-dideoxy-2-fluoro-beta-D-arabinofuranosyl)-5-iodocytosine is unique due to the presence of both the amino and fluoro groups on the sugar moiety, which can significantly affect its chemical properties and biological activity. These modifications can enhance its stability, selectivity, and potency compared to other nucleoside analogs.

Properties

CAS No.

105281-13-8

Molecular Formula

C9H12FIN4O3

Molecular Weight

370.12 g/mol

IUPAC Name

4-amino-1-[(2R,3S,4R,5R)-5-(aminomethyl)-3-fluoro-4-hydroxyoxolan-2-yl]-5-iodopyrimidin-2-one

InChI

InChI=1S/C9H12FIN4O3/c10-5-6(16)4(1-12)18-8(5)15-2-3(11)7(13)14-9(15)17/h2,4-6,8,16H,1,12H2,(H2,13,14,17)/t4-,5+,6-,8-/m1/s1

InChI Key

PLTHDZDHDMWBBR-BYPJNBLXSA-N

Isomeric SMILES

C1=C(C(=NC(=O)N1[C@H]2[C@H]([C@@H]([C@H](O2)CN)O)F)N)I

Canonical SMILES

C1=C(C(=NC(=O)N1C2C(C(C(O2)CN)O)F)N)I

Origin of Product

United States

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